2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine
Overview
Description
2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine is a useful research compound. Its molecular formula is C13H21N3 and its molecular weight is 219.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation .
Mode of Action
The compound interacts with the COX-2 enzyme by binding to its primary binding site . This interaction results in the inhibition of the COX-2 enzyme, thereby reducing the production of prostaglandins . The compound has been found to be a selective inhibitor of the COX-2 isozyme .
Biochemical Pathways
The inhibition of the COX-2 enzyme affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and thromboxanes from arachidonic acid . By inhibiting the COX-2 enzyme, the compound reduces the production of these mediators, thereby alleviating symptoms of pain, fever, and inflammation .
Pharmacokinetics
The compound’s potency and selectivity for the cox-2 enzyme suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of prostaglandin production due to the inhibition of the COX-2 enzyme . This results in the alleviation of symptoms associated with conditions such as inflammation and pain .
Biochemical Analysis
Biochemical Properties
2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine plays a significant role in biochemical reactions, particularly as a tubulin inhibitor . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . This interaction disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce cytotoxicity in several human cancer cell lines, including MCF-7 (breast cancer cells), HEPG2 (liver hepatocellular cells), and A549 (adenocarcinomic human alveolar basal epithelial cells) . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with tubulin . This binding inhibits tubulin polymerization, leading to the disruption of microtubule dynamics . The compound also affects enzyme activity, either inhibiting or activating specific enzymes involved in cell cycle regulation and apoptosis . Additionally, it can alter gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The compound’s stability may decrease over time, affecting its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, depending on its concentration in target tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions .
Properties
IUPAC Name |
2-cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h9-10H,1-8,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAVATPUTHELAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(N2)CC(CC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.